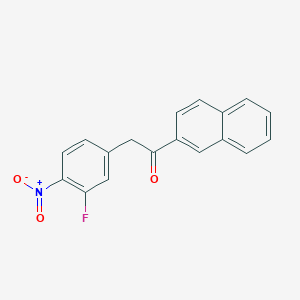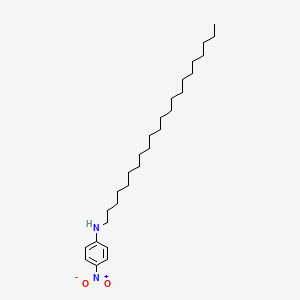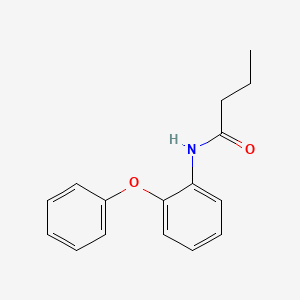
Tricosa-1,22-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricosa-1,22-diene is a long-chain hydrocarbon with two double bonds located at the first and twenty-second positions This compound is part of the diene family, which is characterized by the presence of two carbon-carbon double bonds
准备方法
Synthetic Routes and Reaction Conditions: Tricosa-1,22-diene can be synthesized through various methods. One common approach involves the use of acyclic diene metathesis (ADMET) polymerization. This method allows for the creation of polymers with precise placement of functional groups. The reaction typically requires high vacuum or other methods to remove the volatile ethylene byproduct and drive the reaction forward .
Industrial Production Methods: In an industrial setting, this compound can be produced using a slurry of potassium on alumina (K/Al2O3) in solvents such as hexane or toluene. The reaction conditions can be optimized to achieve high yields of the desired product .
化学反应分析
Types of Reactions: Tricosa-1,22-diene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: This reaction can replace one of the hydrogen atoms with another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: The major products can include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halogenated hydrocarbons.
科学研究应用
Tricosa-1,22-diene has several applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to create materials with specific properties.
Biology: It can be used in the study of lipid membranes and their interactions with proteins.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which tricosa-1,22-diene exerts its effects depends on the specific reaction or application. For example, in polymerization reactions, the double bonds in this compound react with catalysts to form long polymer chains. The molecular targets and pathways involved can vary widely depending on the specific context of its use .
相似化合物的比较
Tricosa-1,22-dien-12-one: This compound has a similar structure but includes a ketone functional group at the twelfth position.
Tricosa-1,22-dien-12-ol: This compound includes a hydroxyl group at the twelfth position.
Uniqueness: Tricosa-1,22-diene is unique due to its long carbon chain and the presence of two terminal double bonds. This structure allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
属性
CAS 编号 |
146860-81-3 |
|---|---|
分子式 |
C23H44 |
分子量 |
320.6 g/mol |
IUPAC 名称 |
tricosa-1,22-diene |
InChI |
InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-23H2 |
InChI 键 |
ICDYZNZLDXPAPX-UHFFFAOYSA-N |
规范 SMILES |
C=CCCCCCCCCCCCCCCCCCCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
![2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione](/img/structure/B12559174.png)
![[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12559179.png)

![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
![Ethyl [(triphenylstannyl)sulfanyl]acetate](/img/structure/B12559194.png)
![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)


![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)
